molecular formula C8H6O6S B021338 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 108347-23-5

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No.: B021338
CAS No.: 108347-23-5
M. Wt: 230.2 g/mol
InChI Key: NWIYUAISDYJVMZ-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a compound characterized by the presence of a thiophene ring fused with a dioxine ring, and two carboxylic acid groups at positions 5 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the dioxine ring and carboxylic acid groups. One common method involves the use of ethylene glycol and thiophene-2,3-dicarboxylic acid under acidic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    3,4-Ethylenedioxythiophene (EDOT): A related compound with similar structural features but lacking the carboxylic acid groups.

    Hydroxymethyl EDOT: Contains a hydroxymethyl group instead of carboxylic acid groups.

    3,4-Dimethoxythiophene: Features methoxy groups instead of the dioxine ring.

Properties

CAS No.

108347-23-5

Molecular Formula

C8H6O6S

Molecular Weight

230.2 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

InChI

InChI=1S/C8H6O6S/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12)

InChI Key

NWIYUAISDYJVMZ-UHFFFAOYSA-N

SMILES

C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O

Canonical SMILES

C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O

Pictograms

Irritant

Synonyms

2,5-Dicarboxylic acid-3,4-ethylenedioxythiophene

Origin of Product

United States

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